4-Fluoro-2-iodobenzene-1-sulfonamide
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Overview
Description
4-Fluoro-2-iodobenzene-1-sulfonamide is a chemical compound with the molecular formula C₆H₅FINO₂S and a molecular weight of 301.08 g/mol . This compound is characterized by the presence of fluorine, iodine, and sulfonamide functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroiodobenzene with sulfonamide reagents under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-Fluoro-2-iodobenzene-1-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to substitute the iodine atom.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
4-Fluoro-2-iodobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroiodobenzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-fluoro-1-iodobenzene: Contains bromine instead of the sulfonamide group.
Uniqueness
4-Fluoro-2-iodobenzene-1-sulfonamide is unique due to the presence of both fluorine and iodine atoms along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C6H5FINO2S |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
4-fluoro-2-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5FINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
QNAAITINEQBBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)S(=O)(=O)N |
Origin of Product |
United States |
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